molecular formula C16H19BN4O4 B14779453 6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyrazine-3-carboxamide

6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyrazine-3-carboxamide

Cat. No.: B14779453
M. Wt: 342.2 g/mol
InChI Key: CBLTYEOQURJHPM-UHFFFAOYSA-N
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Description

6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyrazine-3-carboxamide is an organic compound that features a pyrazine ring, a pyridine ring, and a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyrazine-3-carboxamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a boronate ester is introduced to the pyridine ring. This is followed by the formation of the pyrazine ring through cyclization reactions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyrazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyrazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyrazine-3-carboxamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pyrazine and pyridine rings can participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H19BN4O4

Molecular Weight

342.2 g/mol

IUPAC Name

6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyrazine-3-carboxamide

InChI

InChI=1S/C16H19BN4O4/c1-15(2)16(3,4)25-17(24-15)12-7-10(5-6-18-12)21-14(23)11-8-20-13(22)9-19-11/h5-9H,1-4H3,(H,20,22)(H,18,21,23)

InChI Key

CBLTYEOQURJHPM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C3=CNC(=O)C=N3

Origin of Product

United States

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